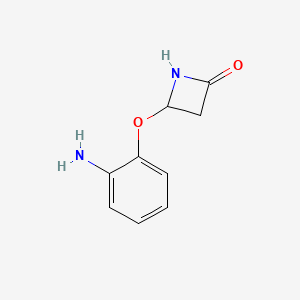

4-(2-Aminophenoxy)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenoxy)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-3-1-2-4-7(6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNCFNIALBXINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Aminophenoxy Azetidin 2 One and Its Structural Analogues

General Synthetic Routes to Azetidin-2-one (B1220530) Derivatives

The construction of the azetidin-2-one ring can be achieved through several established synthetic methodologies. These routes provide access to a wide array of substituted β-lactams, which can then be further elaborated to target specific molecules like 4-(2-aminophenoxy)azetidin-2-one.

[2+2] Cycloaddition Reactions (e.g., Ketene-Imine Cycloaddition)

The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction, stands as one of the most versatile and widely employed methods for the synthesis of β-lactams. wikipedia.orgacs.org Discovered by Hermann Staudinger in 1907, this reaction involves the combination of a ketene (B1206846) and an imine to form the azetidin-2-one ring. wikipedia.orgacs.org

The mechanism is generally accepted to be a two-step process. acs.orgacs.org It begins with the nucleophilic attack of the imine nitrogen on the ketene's central carbon atom, leading to the formation of a zwitterionic intermediate. acs.orgorganic-chemistry.org This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product. acs.org The stereochemical outcome of the reaction, yielding either cis or trans isomers, is influenced by several factors, including the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. wikipedia.orgorganic-chemistry.org For instance, (E)-imines typically lead to cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. wikipedia.orgacs.org

Ketenes are often highly reactive and are typically generated in situ from precursors like acyl chlorides by treatment with a tertiary amine. mdpi.com This method has been successfully used to synthesize a variety of monocyclic β-lactams. mdpi.com Microwave irradiation has also been employed to accelerate these reactions, often leading to higher yields and shorter reaction times. derpharmachemica.comderpharmachemica.com

Table 1: Examples of [2+2] Cycloaddition for Azetidin-2-one Synthesis

| Reactants (Ketene Precursor + Imine) | Conditions | Product | Yield | Reference |

| Chloroacetyl chloride + Schiff bases | Triethylamine, solvent-free, microwave | Azetidin-2-ones | Good | derpharmachemica.com |

| Phenoxyacetyl chloride + Imines | Base | 3-Phenoxy-2-azetidinones | Moderate to good | mdpi.com |

| Acyl chlorides + Imines | Triethylamine | Polysubstituted 2-azetidinones | Moderate | researchgate.net |

Ring-Opening and Ring-Closing Approaches

Alternative strategies to the direct [2+2] cycloaddition involve the formation of the azetidin-2-one ring through intramolecular cyclization reactions. These methods often start with acyclic precursors that are induced to form the four-membered ring.

One such approach involves the cyclization of β-amino acids or their derivatives. For example, treatment of a β-amino acid with a suitable coupling agent can lead to the formation of the amide bond and concomitant ring closure to the β-lactam.

Another strategy utilizes the ring opening of a pre-existing ring system followed by a subsequent ring-closing event. For instance, the reaction of amines with cyclopropane (B1198618) 1,1-diesters, acting as 1,3-biselectrophiles, can lead to the formation of azetidines after a ring-opening and subsequent ring-closing sequence. thieme-connect.com Photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, can also be employed to construct the azetidine (B1206935) ring, which can then be further modified. beilstein-journals.org Reductive cleavage of the N1-C2 bond of azetidin-2-ones has also been explored, offering a pathway to β-amino acids and their derivatives. nih.gov

Targeted Synthesis of Phenoxy-Substituted Azetidin-2-ones

The synthesis of azetidin-2-ones bearing a phenoxy substituent at the 4-position, a key feature of the target molecule, can be achieved by employing specific strategies within the general synthetic frameworks.

A prominent method involves the Staudinger cycloaddition using a phenoxyketene. Phenoxyketenes can be generated in situ from phenoxyacetyl chloride and a base. The subsequent reaction of this ketene with an appropriate imine directly installs the phenoxy group at the 3-position of the resulting β-lactam. mdpi.com While this provides a 3-phenoxy substituent, strategic selection of the starting imine is crucial for ultimately achieving the desired 4-substituted pattern.

Alternatively, the synthesis can proceed through a precursor like 4-acetoxy-2-azetidinone. researchgate.net This versatile intermediate can undergo nucleophilic substitution at the 4-position with a suitably protected 2-aminophenol (B121084) derivative to introduce the desired aminophenoxy moiety. The protecting group on the amine is essential to prevent unwanted side reactions during the substitution step.

Derivatization Strategies for Enhancing Molecular Complexity Around the this compound Scaffold

Once the core this compound scaffold is assembled, further modifications can be introduced to explore the structure-activity relationships of its analogues. These derivatizations can be targeted at either the azetidin-2-one ring or the aminophenoxy moiety.

Modifications at the Azetidin-2-one Ring System

The azetidin-2-one ring offers several sites for modification. The nitrogen atom (N1) is a common point for derivatization. N-unsubstituted β-lactams can be prepared by the oxidative removal of a p-methoxyphenyl or p-ethoxyphenyl group using ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com This allows for the subsequent introduction of various substituents at the nitrogen atom.

The C3 position of the β-lactam ring can also be functionalized. For example, the synthesis of 3-aminoazetidin-2-one (B3054971) derivatives allows for the formation of various amides at this position, providing a route to a diverse range of analogues. nih.gov Furthermore, radical-mediated reactions can lead to ring-splitting of the azetidin-2-one, opening up possibilities for different chemical transformations. researchgate.netrsc.org

Table 2: Derivatization Reactions of the Azetidin-2-one Ring

| Starting Material | Reagents | Modification | Product | Reference |

| N-(p-Ethoxyphenyl)-2-azetidinones | Ceric ammonium nitrate (CAN) | N-Deprotection | N-Unsubstituted β-lactams | mdpi.com |

| 3-Amino-4-substituted-azetidin-2-one | Acetic anhydride | N-Acetylation | 3-Acetamido-4-substituted-azetidin-2-one | nih.gov |

| Azetidin-2-ones | UV-irradiation, triethylamine | Ring-splitting | Open-chain amides | researchgate.netrsc.org |

Modifications of the Aminophenoxy Moiety

The aminophenoxy portion of the molecule provides another handle for chemical modification. The primary amino group is a versatile functional group that can be readily acylated, alkylated, or converted into other functionalities. For instance, the amino group can be transformed into an amide, which can introduce a wide variety of substituents and modulate the compound's properties. nih.gov

Furthermore, the aromatic ring of the phenoxy group can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as halogens, nitro groups, or alkyl groups, provided the existing substituents direct the incoming group to the desired position and the reaction conditions are compatible with the sensitive β-lactam ring.

Advanced Spectroscopic and Analytical Characterization of Azetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

In the ¹H-NMR spectrum of an azetidin-2-one (B1220530) derivative, the protons of the β-lactam ring exhibit characteristic chemical shifts. The protons at the C3 and C4 positions are of particular diagnostic importance. For similar 4-substituted azetidin-2-ones, the proton at C4 (CH-O) would be expected to appear as a multiplet due to coupling with the C3 protons. The protons on the C3 position (-CH2-) would likely appear as two distinct multiplets due to their diastereotopic nature. The NH proton of the lactam ring typically resonates as a broad singlet. troindia.in

The aromatic protons of the 2-aminophenoxy group would be found in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. libretexts.org The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic environment. The protons of the amino group (-NH2) on the aromatic ring would likely appear as a broad singlet. organicchemistrydata.org

Expected ¹H-NMR Chemical Shifts for 4-(2-Aminophenoxy)azetidin-2-one

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Lactam NH | Variable, broad singlet | s (br) |

| Aromatic CH | 6.5 - 7.5 | m |

| Azetidinone CH (C4) | ~5.0 - 5.5 | m |

| Aromatic NH₂ | Variable, broad singlet | s (br) |

| Azetidinone CH₂ (C3) | ~2.8 - 3.5 | m |

Note: This table represents expected values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. A key signal in the spectrum of this compound is the carbonyl carbon (C=O) of the β-lactam ring, which is typically observed in the range of 160-175 ppm. mdpi.comresearchgate.net The carbon atom at the C4 position, which is attached to the oxygen of the phenoxy group, would resonate in the range of 60-80 ppm. The C3 carbon of the azetidinone ring is expected to appear further upfield.

The aromatic carbons of the aminophenoxy substituent will produce a series of signals in the aromatic region of the spectrum, generally between 110 and 150 ppm. libretexts.org The carbon atom directly bonded to the amino group and the one bonded to the ether oxygen will have distinct chemical shifts influenced by these substituents.

Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Lactam) | 160 - 175 |

| Aromatic C-O | 140 - 150 |

| Aromatic C-N | 135 - 145 |

| Aromatic CH | 110 - 130 |

| Azetidinone C4 | 60 - 80 |

| Azetidinone C3 | 40 - 50 |

Note: This table represents expected values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. organicchemistrydata.orgpressbooks.pub

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The most characteristic absorption band in the FT-IR spectrum of an azetidin-2-one derivative is the stretching vibration of the β-lactam carbonyl group (C=O). This band typically appears at a high wavenumber, in the range of 1730-1780 cm⁻¹, due to the ring strain of the four-membered ring. mdpi.comresearchgate.netresearchgate.net

Other important absorption bands for this compound would include the N-H stretching vibrations of the lactam and the amino group, which are expected in the region of 3200-3400 cm⁻¹. The C-O stretching of the aryl ether linkage would likely be observed around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. sciencescholar.us

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine and Lactam) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (β-Lactam) | 1730 - 1780 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Aryl Ether) | 1200 - 1250 |

Note: This table represents expected values based on typical absorption ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (molecular formula: C₉H₁₀N₂O₂), the expected molecular weight is approximately 178.18 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178. A protonated molecule, [M+H]⁺, would be observed at m/z 179 in techniques like electrospray ionization (ESI). uni.lu

The fragmentation pattern can also yield valuable structural information. Common fragmentation pathways for such a molecule could include the cleavage of the phenoxy group or the opening of the β-lactam ring.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 178 |

| [M+H]⁺ | 179 |

| [M+Na]⁺ | 201 |

Note: This table indicates expected m/z values for the molecular ion and common adducts. The molecular formula of the related compound 4-(2-aminophenyl)azetidin-2-one is C9H10N2O with a molecular weight of 162.19 g/mol . nih.gov

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of synthesized compounds. Thin-Layer Chromatography (TLC) is often used to monitor the progress of a reaction and for preliminary purity checks. sciencescholar.usbepls.com

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative measure of purity. For a compound like this compound, a reverse-phase HPLC method would typically be employed. sielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.com The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp peak. bepls.comjetir.org

Typical HPLC Parameters for Purity Assessment of Azetidinone Derivatives

| Parameter | Description |

| Column | Reverse-phase (e.g., C18) |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |

| Detector | UV-Vis (at a wavelength where the compound absorbs, e.g., 254 nm) |

| Flow Rate | ~1 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Note: This table provides a general set of conditions; specific parameters would need to be optimized for the compound.

In Vitro Biological Activities and Pharmacological Investigations of Azetidin 2 One Derivatives with Relevance to 4 2 Aminophenoxy Azetidin 2 One

Anticancer Research

The quest for novel and more effective anticancer agents has led to the exploration of diverse chemical scaffolds, including the azetidin-2-one (B1220530) ring system. Various derivatives have demonstrated promising activity against a range of cancer cell lines, operating through several distinct mechanisms of action.

Cytotoxicity Evaluation Against Cancer Cell Lines

The initial step in assessing the anticancer potential of new compounds involves evaluating their cytotoxic effects on various cancer cell lines. Azetidin-2-one derivatives have been tested against a panel of human cancer cell lines, revealing a broad spectrum of activity.

For instance, a series of 2-azetidinone derivatives synthesized from hippuric acid were evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line. nih.gov Among the synthesized compounds, N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide demonstrated the most potent activity. nih.gov In another study, a novel class of diaryl substituted azetidin-2-one derivatives was synthesized and evaluated for antiproliferative activities. nih.gov The most potent compound, bearing a 2-naphthyl substituent, exhibited IC50 values ranging from 0.16 to 0.40 μM against a panel of human cancer cell lines. nih.gov

Furthermore, research into cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives showed cytotoxic activity against SiHa (cervical cancer) and B16F10 (murine melanoma) cell lines. nih.gov Specifically, the compound N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one displayed notable activity. nih.gov A chiral fluorinated azetidin-2-one was found to be highly potent against five cancer cell lines, with IC50 values between 1.0 and 3.6 nM. nih.gov

The cytotoxic effects of various azetidin-2-one derivatives have been documented against a range of other cancer cell lines as well, including HepG2 (liver cancer), HeLa (cervical cancer), 4T1 (murine breast cancer), and A549 (lung cancer). nih.govjksus.orgresearchgate.netnih.gov For example, a benzimidazole (B57391) derivative showed significant cytotoxic effects against HepG2 and A549 cell lines with IC50 values of 15.58 and 15.80 µM, respectively. jksus.orgresearchgate.net

Table 1: Cytotoxicity of Azetidin-2-one Derivatives in Various Cancer Cell Lines

| Cancer Cell Line | Derivative Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast) | N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | Most potent in its series | nih.gov |

| MCF-7 (Breast) | Diaryl substituted azetidin-2-one with 2-naphthyl substituent | IC50: 0.16-0.40 μM | nih.gov |

| SiHa (Cervical) | N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | Cytotoxic activity observed | nih.gov |

| B16F10 (Melanoma) | N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | Cytotoxic activity observed | nih.gov |

| Various (5 lines) | Chiral fluorinated azetidin-2-one | IC50: 1.0-3.6 nM | nih.gov |

| A549 (Lung) | Thiazolidinone-isatin hybrids | Compound 7g showed highest cytotoxicity | biointerfaceresearch.com |

| HepG2 (Liver) | Benzimidazole derivative | IC50: 15.58 µM | jksus.orgresearchgate.net |

| HeLa (Cervical) | Essential oil from Moringa oleifera seeds (contains azetidin-2-one related compounds) | IC50: 422.8 μg/mL | nih.gov |

Apoptosis Induction Mechanisms

A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Azetidin-2-one derivatives have been shown to trigger this process in cancer cells through various molecular pathways.

A significant pathway involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. dntb.gov.uamdpi.com This family includes both pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. dntb.gov.uanih.gov An increase in the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. nih.gov Studies on indeno[1,2-b]quinoxaline derivatives, which can be structurally related to some azetidin-2-one hybrids, demonstrated that the most active compounds induced apoptosis by downregulating Bcl-2 and upregulating Bax and caspase-3. nih.gov Similarly, thiazolidinone-isatin hybrids induced apoptosis in A549 cells through the upregulation of Bax and downregulation of Bcl-2. biointerfaceresearch.com

Caspases, a family of proteases, are central to the execution of apoptosis. mdpi.com Caspase-3 is a key executioner caspase activated by both intrinsic and extrinsic apoptotic pathways. mdpi.com Research has shown that azetidin-2-one derivatives can induce apoptosis through the activation of caspase-3. nih.gov For example, cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives were shown to induce apoptosis in B16F10 cells, as demonstrated by a caspase-3 assay. nih.gov

Cell Cycle Modulation

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Some azetidin-2-one derivatives have been found to interfere with the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases.

A common point of intervention is the G2/M phase, which precedes mitosis. Arrest at this phase prevents the cell from dividing. A chiral fluorinated azetidin-2-one was shown to block the cell cycle in the G2/M phase. nih.gov Similarly, a diaryl substituted azetidin-2-one derivative, B7c, was found to block cell cycle progression at the G2/M phase. nih.gov Other studies have also reported G2/M phase arrest induced by different azetidin-2-one derivatives. nih.govmdpi.comnih.gov For example, a chalcone (B49325) derivative was found to induce G2/M arrest in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.comnih.gov

Inhibition of Specific Molecular Targets

The anticancer activity of azetidin-2-one derivatives can often be attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. researchgate.net Inhibition of tubulin polymerization is a clinically validated strategy for cancer therapy. nih.gov Several azetidin-2-one derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govresearchgate.net For example, a chiral fluorinated azetidin-2-one was found to disrupt tubulin polymerization. nih.gov Another study showed that a diaryl substituted azetidin-2-one derivative inhibited tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.gov The binding of some of these derivatives occurs at the colchicine (B1669291) binding site of tubulin. mdpi.com

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in regulating gene expression. researchgate.netnih.gov Their overexpression is associated with tumorigenesis, making them attractive targets for cancer therapy. researchgate.net Azetidin-2-one derivatives have been developed as inhibitors of HDACs. researchgate.netnih.gov For instance, diphenyl-azetidin-2-one scaffolds have been investigated as dual inhibitors of hHDAC6 and hHDAC8. researchgate.netnih.gov Other azetidinone derivatives have also shown isoform-selectivity towards HDAC6 and HDAC8. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase involved in this process. nih.govnih.gov Inhibition of VEGFR-2 is a promising anti-angiogenic strategy. While direct studies on 4-(2-aminophenoxy)azetidin-2-one are limited, the broader class of heterocyclic compounds has been explored as VEGFR-2 inhibitors. For instance, a pyrazolo[3,4-d]pyrimidine derivative was reported as a potent VEGFR-2 inhibitor. nih.gov

DNA Methyltransferase 1 (DNMT1): DNMT1 is an enzyme responsible for maintaining DNA methylation patterns, which are often altered in cancer. While research on azetidin-2-one derivatives as direct DNMT1 inhibitors is not as extensive, the field of epigenetic modulation by small molecules is an active area of investigation.

Protein Kinases: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. While specific inhibition of Aurora A and c-Met by azetidin-2-one derivatives is an area of ongoing research, the general principle of targeting protein kinases is well-established in cancer drug discovery.

Antimicrobial Research

In addition to their anticancer properties, azetidin-2-one derivatives have a long-standing history and continued relevance in antimicrobial research.

Antibacterial Efficacy

The β-lactam ring is the cornerstone of some of the most important classes of antibiotics. The antibacterial activity of azetidin-2-one derivatives has been evaluated against a variety of both Gram-positive and Gram-negative bacterial strains.

A series of 2-azetidinone derivatives synthesized from hippuric acid were tested for their in vitro antimicrobial properties. nih.gov The compound N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide was identified as the most potent antimicrobial agent in this series. nih.gov Another study investigated new azetidin-2-one derivatives and found that several compounds demonstrated greater activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) compared to the control drug, amoxicillin-clavulanate. aip.orgaip.org

Furthermore, newly synthesized thiazolidinones and azetidinones have been evaluated for their antimicrobial activity against Escherichia coli and Bacillus cirroflagellosus. nih.gov Some of these compounds exhibited significant antibacterial activity. nih.gov The development of novel azetidin-2-one derivatives continues to be a promising strategy in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance. mdpi.comnih.gov

Table 2: Antibacterial Activity of Azetidin-2-one Derivatives

| Bacterial Strain(s) | Derivative Type | Observed Effect | Reference |

|---|---|---|---|

| Gram-positive & Gram-negative | N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Most potent in its series | nih.gov |

| Staphylococcus aureus & Escherichia coli | Azetidin-2-one derivatives [IV]c, [IV]d, [IV]e, and [IV]f | Greater activity than amoxicillin-clavulanate | aip.org |

| Escherichia coli & Bacillus cirroflagellosus | Thiazolidinone and azetidinone derivatives | Some compounds showed significant activity | nih.gov |

| Various microbial strains | 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives | Compounds AZ-10, 19, and AZ-20 showed significant potential | mdpi.comnih.gov |

Antifungal Efficacy

The search for new antimicrobial agents with novel mechanisms of action is driven by the rise of drug-resistant pathogens. nih.gov Azetidin-2-one derivatives have emerged as a promising class of compounds with significant antifungal potential against a variety of pathogenic fungi.

Studies have demonstrated the efficacy of these compounds against common fungal strains. For instance, certain azetidinone derivatives have shown moderate to significant antifungal activity against Aspergillus niger. nih.gov In one study, a series of 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones were synthesized and tested. Several of these compounds exhibited notable activity against Aspergillus niger and Colletotrichum capsici, with efficacy in some cases comparable to the standard antifungal drug fluconazole. nih.gov

Further research into azetidin-2-one derivatives of ferulic acid revealed good activity against Candida strains. farmaciajournal.com Similarly, azetidin-2-one fused with 2-chloro-3-formyl quinoline (B57606) has shown potent activity against Candida albicans, with some derivatives proving more effective than the standard drug ketoconazole. researchgate.netorientjchem.org In another study, a novel chitosan-azetidine derivative was synthesized and demonstrated a notable antifungal inhibitory index of 26.19% against Aspergillus fumigatus. nih.gov The inhibitory effect was confirmed through microscopic imaging, which showed significant morphological damage to the fungal mycelia. nih.gov

The structural substituents on the azetidin-2-one ring play a crucial role in determining the antifungal potency. For example, in a series of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives, compounds with para-substituted halogen and nitro groups showed remarkable potential against various microbial strains, including fungi like T. harzianum and A. niger. nih.gov

| Derivative Class | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Azetidin-2-one fused quinolines | Candida albicans | Some compounds more potent than standard Ketoconazole. | researchgate.netorientjchem.org |

| 1,3,4-Oxadiazole/thiadiazole azetidin-2-ones | T. harzianum, A. niger | MIC values ranging from 3.42 µM to 7.51 µM. | nih.gov |

| Chitosan-azetidine derivative | Aspergillus fumigatus | 26.19% antifungal inhibitory index. | nih.gov |

| Azetidin-2-one derivatives of ferulic acid | Candida strains | Good activity reported. | farmaciajournal.com |

| 1-β-[...]-propionylamido-3-chloro-4-[...]-azetidin-2-ones | Aspergillus niger, Colletotrichum capsici | Significant activity, comparable to fluconazole. | nih.gov |

Mechanistic Insights into Antimicrobial Action (e.g., Inhibition of Penicillin-Binding Proteins)

The antimicrobial activity of the azetidin-2-one ring, particularly in β-lactam antibiotics like penicillins and cephalosporins, is well-understood. bepls.com The mechanism hinges on the inherent strain of the four-membered ring. bepls.comiipseries.org This ring strain, combined with an inhibition of normal amide resonance, makes the carbonyl group within the β-lactam highly susceptible to nucleophilic attack. bepls.com

This chemical reactivity allows β-lactams to act as effective acylating agents. bepls.com In bacteria, their primary targets are a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis—a critical component of the bacterial cell wall. bepls.comglobalresearchonline.netnih.gov By acylating the active site of these PBP enzymes (transpeptidases), the β-lactam antibiotics irreversibly inhibit their function. bepls.comglobalresearchonline.net This disruption of cell wall biosynthesis ultimately leads to cell lysis and bacterial death. globalresearchonline.net

The effectiveness of these antibiotics has been challenged by the evolution of bacterial resistance mechanisms, most notably the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the drug. nih.gov Another major resistance strategy involves the modification of the PBPs themselves, which reduces their binding affinity for β-lactam antibiotics. nih.gov Consequently, a significant area of research focuses on designing new azetidin-2-one derivatives that can evade these resistance mechanisms, either by being more stable against β-lactamases or by effectively inhibiting modified PBPs. nih.govdocumentsdelivered.com

Antioxidant Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases. farmaciajournal.com This has spurred research into synthetic antioxidants, and azetidin-2-one derivatives have been identified as a class of compounds with significant antioxidant potential. bepls.comnih.govresearchgate.net

Reactive Oxygen Species Scavenging Assays (e.g., DPPH)

A common method to evaluate the antioxidant capacity of a compound in vitro is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net This assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it. The reduction in DPPH is observed as a color change, which can be quantified spectrophotometrically.

Numerous studies have demonstrated the potent DPPH radical scavenging activity of various azetidin-2-one derivatives. In one study, a series of newly synthesized azetidinone derivatives all showed antioxidant activity, with some compounds exhibiting particularly effective scavenging. bepls.com Another investigation into azetidin-2-one derivatives of ferulic acid found that one compound, 1e (R = 4-F), had an antioxidant effect more potent than the parent ferulic acid and was comparable to the standard antioxidant, ascorbic acid. researchgate.net Similarly, other studies on azetidin-2-one derivatives incorporating sulfonamide or 1,3,4-oxadiazole/thiadiazole moieties reported excellent antioxidant activity, with several compounds showing greater potency than ascorbic acid. nih.govmdpi.com

| Derivative Class | Assay | Key Finding (Activity Metric) | Reference |

|---|---|---|---|

| Azetidin-2-one derivatives of ferulic acid | DPPH & ABTS | Compound 1e showed activity comparable to ascorbic acid. (EC50 = 6.05 µg/mL in ABTS assay). | researchgate.net |

| 1,3,4-Oxadiazole/thiadiazole azetidin-2-ones | DPPH | Compounds AZ-5 and AZ-15 (IC50 = 45.02 & 42.88 µg/mL) were more potent than ascorbic acid (IC50 = 78.63 µg/mL). | nih.gov |

| Azetidinone-sulfonamide hybrids | DPPH | All tested compounds showed excellent activity, some comparable to ascorbic acid. | mdpi.com |

| General azetidin-2-one derivatives | DPPH | All synthesized compounds showed antioxidant activity. | bepls.com |

Oxidative Stress Modulation

The ability of azetidin-2-one derivatives to scavenge free radicals, as demonstrated in assays like the DPPH test, is the fundamental mechanism by which they can modulate oxidative stress. By neutralizing ROS, these compounds can help prevent the downstream cellular damage that defines oxidative stress. This includes preventing the oxidation of critical biomolecules such as lipids, proteins, and nucleic acids. The protection of DNA from damage is a crucial aspect of mitigating the long-term consequences of oxidative stress. nih.gov The demonstrated ROS scavenging activity suggests that azetidin-2-one derivatives could play a role in protecting cells from such damage, thereby modulating the broader physiological impact of oxidative stress.

Other Biological Activities (e.g., Antimalarial, Anti-diabetic, Immunostimulating)

Beyond their antimicrobial and antioxidant properties, the versatile azetidin-2-one scaffold has been explored for a range of other therapeutic applications.

Antimalarial Activity: Malaria remains a significant global health issue, and the need for new therapies is urgent due to rising drug resistance. nih.gov Research has identified azetidine (B1206935) derivatives as a promising new class of antimalarial agents. A series of azetidine-2-carbonitriles were found to be potent inhibitors of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, which is essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.gov An optimized compound from this series, BRD9185, showed excellent in vitro activity against multidrug-resistant parasite strains (EC₅₀ = 0.016 μM) and was curative in a mouse model of malaria. nih.gov

Anti-diabetic Activity: Several studies have highlighted the potential of azetidin-2-one derivatives in the management of diabetes. scielo.brpnrjournal.compnrjournal.com In one study, newly synthesized azetidin-2-one derivatives linked to a pyrazole (B372694) moiety were evaluated for their anti-hyperglycemic activity. scielo.brresearchgate.net Three of the tested compounds demonstrated remarkable anti-diabetic potency in animal models. scielo.brresearchgate.net Another study found that specific N-Substituted-1,3,4-oxadiazol-2-yl)-3-chloro-4-phenylazetidin-2-one derivatives significantly lowered blood sugar levels in streptozotocin-induced diabetic rats. pnrjournal.compnrjournal.com The anti-diabetic properties are often listed among the known pharmacological actions of the azetidin-2-one ring system. mdpi.com

Immunostimulating Activity: The ability to modulate the immune system is another reported biological activity of this class of compounds. Research has identified that various substituted azetidin-2-one derivatives possess immunostimulating properties. nih.gov This suggests their potential application in therapeutic areas where enhancement of the immune response is beneficial.

Structure Activity Relationship Sar Studies of Phenoxy Substituted Azetidin 2 Ones

Impact of Substituents on the Azetidin-2-one (B1220530) Ring on Biological Potency

The biological activity of azetidin-2-one derivatives is significantly influenced by the nature and position of substituents on the β-lactam ring. Research on various phenoxy-substituted azetidin-2-ones demonstrates that modifications at the N1, C3, and C4 positions can drastically alter their biological profiles.

For instance, the introduction of different groups at the N1 position of the azetidin-2-one ring has been a common strategy to modulate activity. Studies on N-(p-ethoxyphenyl)-2-azetidinones have shown that this group can serve as a protecting group which can be later removed to yield the N-unsubstituted β-lactam. mdpi.com The nature of substituents at C3 and C4 also plays a crucial role. For example, the presence of a chloro group at C3 and an ethyl group at C4 in certain 3-chloro-1-aryl-4-ethyl-4-(4-hydroxyphenyl)azetidin-2-ones has been explored for its impact on antibacterial activity. researchgate.net

The electronic properties of substituents on the azetidin-2-one ring are also critical. The radical anions of azetidin-2-ones can undergo ring-splitting, and the pathway of this cleavage is influenced by the substituents. rsc.org This reactivity is fundamental to their mechanism of action in some contexts and underscores the importance of substituent choice in designing potent molecules.

Table 1: Impact of Azetidin-2-one Ring Substituents on Biological Potency

| Position | Substituent | Effect on Potency/Reactivity |

|---|---|---|

| N1 | p-Ethoxyphenyl | Can act as a removable protecting group. mdpi.com |

| C3 | Chloro | Investigated for its role in antibacterial activity. researchgate.net |

| C4 | Ethyl | Studied in combination with other substituents for antibacterial effects. researchgate.net |

Role of the Aminophenoxy Moiety in Target Interaction and Activity

The aminophenoxy moiety is a key structural feature that can significantly contribute to the biological activity of a compound by engaging in specific interactions with the target protein. While direct SAR studies on 4-(2-aminophenoxy)azetidin-2-one are limited, the role of similar phenoxy and aminophenoxy groups in other biologically active molecules provides valuable insights.

In a series of 2-phenoxybenzamides with antiplasmodial activity, the nature of the substituent on the phenoxy ring was found to be critical. mdpi.com For example, replacement of a 4-fluorophenoxy substituent with a simple phenoxy or an acetamidophenoxy group led to a decrease in activity, highlighting the importance of the electronic and steric properties of this part of the molecule for target engagement. mdpi.com This suggests that the amino group in the 2-aminophenoxy moiety of our subject compound likely plays a crucial role in forming hydrogen bonds or other polar interactions within the binding site of its biological target.

Furthermore, studies on inhibitors of human equilibrative nucleoside transporters have shown that modifications to a fluorophenyl moiety can dramatically alter inhibitory effects, indicating the sensitivity of target interactions to the substitution pattern on the phenyl ring. frontiersin.org The position of the amino group on the phenoxy ring is also expected to be critical for optimal binding. The ortho position of the amino group in this compound would orient the hydrogen bond donor in a specific region of space, which could be essential for affinity and selectivity.

Table 2: Role of the Phenoxy Moiety in Biological Activity of Related Compounds

| Compound Class | Phenoxy Moiety Substituent | Impact on Activity |

|---|---|---|

| 2-Phenoxybenzamides | 4-Fluoro vs. Unsubstituted Phenoxy | 4-fluorophenoxy showed higher antiplasmodial activity. mdpi.com |

| 2-Phenoxybenzamides | 4-Fluoro vs. 4-Acetamidophenoxy | 4-fluorophenoxy was more potent. mdpi.com |

Stereochemical Considerations and Enantiomeric Purity in SAR

Stereochemistry is a fundamental aspect of the structure-activity relationship of many chiral drugs, and azetidin-2-ones are no exception. The three-dimensional arrangement of atoms in this compound, which has a chiral center at the C4 position of the azetidin-2-one ring, is expected to be a major determinant of its biological activity.

The importance of stereochemistry is well-documented for other heterocyclic compounds with biological activity. For instance, in the oxazolidinone class of antibiotics, the (S)-configuration at the C5 position is essential for antibacterial activity, with the (R)-enantiomer being inactive. kcl.ac.uk This highlights that a specific stereoisomer often has a much higher affinity for the biological target due to the precise spatial arrangement of its functional groups, which allows for optimal interactions.

For this compound, it is highly probable that one enantiomer will exhibit significantly greater biological potency than the other. The orientation of the 2-aminophenoxy group relative to the plane of the azetidin-2-one ring will differ between the (R)- and (S)-enantiomers. This difference in three-dimensional structure will directly impact how the molecule fits into a chiral binding pocket of a protein or enzyme, influencing binding affinity and, consequently, biological activity. Therefore, the enantiomeric purity of this compound is a critical factor in its SAR profile. The reactivity of the azetidin-2-one ring itself can also be influenced by its stereochemistry, as seen in studies of ring-splitting reactions. rsc.org

Table 3: Importance of Stereochemistry in Related Heterocyclic Compounds

| Compound Class | Chiral Center | Active Stereoconfiguration | Implication |

|---|---|---|---|

| Oxazolidinone Antibiotics | C5 | (S)-configuration | Essential for antibacterial activity. kcl.ac.uk |

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Azetidin-2-one (B1220530) Scaffolds

The synthesis of the azetidin-2-one ring is a cornerstone of β-lactam chemistry. For over a century, the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, has been a fundamental and widely used method for constructing this crucial four-membered ring. rsc.orgresearchgate.netmdpi.com However, the demand for structurally diverse and stereochemically complex β-lactams has spurred the development of innovative synthetic methodologies.

Recent advancements have moved beyond traditional methods, embracing transition-metal catalysis and photochemistry to forge new pathways for β-lactam synthesis. rsc.orgresearchgate.net Techniques such as metal-catalyzed C-H activation and insertion, carbonylation of aziridine (B145994) rings, and various cycloaddition reactions are expanding the synthetic toolkit. bohrium.com These modern approaches offer greater control over stereochemistry, a critical factor for biological activity, and enable the creation of novel azetidin-2-one architectures that were previously inaccessible. researchgate.netrsc.org For instance, the Kinugasa reaction, which utilizes copper catalysis, has emerged as a significant method for β-lactam synthesis. bohrium.com The development of enantioselective strategies, including the use of chiral auxiliaries and catalysts, is also a major focus, allowing for the synthesis of specific stereoisomers with desired pharmacological properties. nih.govmdpi.com

Furthermore, the exploration of "green chemistry" principles is influencing the synthesis of azetidin-2-ones. tandfonline.com Microwave-assisted synthesis and the use of environmentally benign solvents and catalysts are being investigated to make the production of these compounds more efficient and sustainable. tandfonline.comderpharmachemica.comaip.org

Table 1: Comparison of Traditional and Modern Synthetic Methods for Azetidin-2-one Scaffolds

| Method | Description | Advantages | Disadvantages |

| Staudinger Reaction | [2+2] cycloaddition of a ketene and an imine. researchgate.netmdpi.com | Versatile, well-established. rsc.orgmdpi.com | Can be difficult to control stereoselectivity. researchgate.net |

| Ester Enolate-Imine Cyclocondensation | Cyclization reaction between an ester enolate and an imine. researchgate.net | Provides access to a variety of substituted β-lactams. | May require strong bases. |

| Transition-Metal Catalysis | Utilizes metals like rhodium, palladium, and copper to catalyze ring formation. rsc.orgbohrium.com | High stereoselectivity, access to novel structures. nih.govrsc.org | Catalyst cost and removal can be a concern. |

| Photochemical Reactions | Uses light to induce cyclization reactions. researchgate.net | Can proceed under mild conditions. | May require specialized equipment. |

| Kinugasa Reaction | Copper-catalyzed reaction of a nitrone with an alkyne. bohrium.comnih.gov | Good for synthesizing certain substituted β-lactams. | Substrate scope can be limited. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. tandfonline.comderpharmachemica.com | Faster reaction times, often higher yields. tandfonline.comaip.org | Requires specialized microwave reactors. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Azetidin-2-ones

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of azetidin-2-one derivatives is no exception. These computational tools are being employed to accelerate the identification of promising new drug candidates and to optimize their properties. researchgate.netnih.govnih.gov

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new compounds. nih.gov This "in silico" approach allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. For example, computational models can be used to predict the binding affinity of azetidin-2-one derivatives to their biological targets, such as bacterial enzymes or human proteases. nih.govnih.gov

Structure-based drug design, often aided by X-ray crystallography and computational modeling, plays a crucial role in the development of targeted azetidin-2-one inhibitors. researchgate.netacs.org By understanding the three-dimensional structure of the target protein, researchers can design molecules that fit precisely into the active site, leading to enhanced potency and selectivity. acs.org This approach has been successfully used to design inhibitors for metallo-β-lactamases, a class of enzymes that confer resistance to many β-lactam antibiotics. researchgate.netnih.gov

Exploration of New Biological Targets for Azetidin-2-one Derivatives

While the antibacterial activity of β-lactams is their most well-known property, the versatile azetidin-2-one scaffold has been found to interact with a wide range of other biological targets. nih.gov This has led to the exploration of azetidin-2-one derivatives for a variety of non-antibacterial applications.

Researchers have discovered that certain azetidin-2-one compounds can act as inhibitors of various enzymes, including human leukocyte elastase, thrombin, and histone deacetylases (HDACs). oup.comresearchgate.netnih.gov Inhibition of these enzymes has therapeutic potential in a range of diseases, such as inflammatory conditions, cardiovascular disorders, and cancer. oup.comnih.govnih.gov For example, some diphenyl-azetidin-2-one derivatives have shown potent dual inhibitory activity against HDAC6 and HDAC8, which are promising targets for cancer therapy. researchgate.netnih.gov

Furthermore, azetidin-2-one derivatives have been investigated for their antiviral, antifungal, anti-inflammatory, and cholesterol absorption inhibitory activities. nih.govnih.gov The ability of the strained β-lactam ring to acylate serine residues in enzymes is a key feature that can be exploited to target a variety of proteases. oup.com The ongoing search for new biological targets for azetidin-2-ones promises to uncover novel therapeutic opportunities for this versatile class of compounds.

Design of Multi-Targeted Azetidin-2-one Hybrid Molecules

The concept of "hybrid molecules" or "dual-action drugs" involves combining two or more pharmacophores into a single molecule to target multiple biological pathways simultaneously. mdpi.comresearchgate.net This approach is being actively pursued in the field of azetidin-2-one research to create compounds with enhanced efficacy and to overcome drug resistance. researchgate.netnih.gov

One strategy involves linking an azetidin-2-one moiety to another antibacterial agent, such as a fluoroquinolone or another β-lactam. oup.comresearchgate.net The rationale is that the hybrid molecule may have a broader spectrum of activity or be effective against bacteria that are resistant to the individual components. nih.gov For instance, cephalosporin-fluoroquinolone hybrids have been designed to release the fluoroquinolone upon hydrolysis of the β-lactam ring by a β-lactamase enzyme. oup.com

Another approach is to create dual-action inhibitors that can target both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), two major classes of enzymes responsible for antibiotic resistance. nih.gov The development of such broad-spectrum inhibitors is a critical goal in the fight against multidrug-resistant bacteria. researchgate.net Furthermore, azetidin-2-one scaffolds have been incorporated into hybrid molecules designed to have both antibacterial and other therapeutic activities, such as anticancer or antiviral effects. nih.gov

Mechanistic Elucidation of Less Understood Biological Effects

While the primary mechanism of action of β-lactam antibiotics—inhibition of bacterial cell wall synthesis—is well-established, the precise molecular interactions and downstream effects of many novel azetidin-2-one derivatives are not fully understood. researchgate.netlibretexts.orgresearchgate.net Elucidating these mechanisms is crucial for optimizing the design of new drugs and for understanding potential off-target effects.

For example, the antibacterial activity of some β-lactams involves more than just the inhibition of penicillin-binding proteins (PBPs). nih.gov Some compounds may also induce an allosteric effect on PBPs or interfere with other cellular processes. nih.gov Similarly, for non-antibacterial applications, such as the inhibition of human enzymes, a detailed understanding of the binding mode and the conformational changes induced in the target protein is essential for rational drug design. acs.org

Advanced analytical techniques, such as X-ray crystallography, NMR spectroscopy, and computational simulations, are being used to study the interactions between azetidin-2-one derivatives and their biological targets at an atomic level. nih.govacs.org These studies provide invaluable insights into the structure-activity relationships and the molecular basis of their biological effects. A deeper understanding of these mechanisms will pave the way for the development of the next generation of highly specific and effective azetidin-2-one-based therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(2-Aminophenoxy)azetidin-2-one and its derivatives?

- The compound can be synthesized via nucleophilic substitution (SN1) reactions using halogenated precursors such as 4-chloro-1,8-naphthalic anhydride. Solvent selection (e.g., DMSO, acetonitrile, or methoxy ethanol) significantly impacts reaction efficiency, with methoxy ethanol often yielding higher product formation due to its polar aprotic nature . For azetidin-2-one core synthesis, β-alanine cyclization or 4-acetoxy-azetidin-2-one deprotection are standard routes, achieving ~82% yield under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is essential for resolving bond angles, torsion angles, and stereochemistry . NMR spectroscopy (¹H/¹³C) confirms functional groups, while mass spectrometry validates molecular weight. ORTEP-3 and WinGX aid in visualizing thermal ellipsoids and crystallographic data .

Q. What in vitro assays evaluate the biological activity of azetidin-2-one derivatives?

- Anticancer activity : MTT assays using cell lines like MCF-7 measure viability inhibition (e.g., derivatives AZ-5 and AZ-9 show 89–94% inhibition at 0.1–2 μM) .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., AZ-10 and AZ-19 exhibit MICs of 3.34–3.71 µM) .

- Antioxidant activity : DPPH radical scavenging assays determine IC50 values (e.g., AZ-15: IC50 = 42.88 µg/mL vs. ascorbic acid: 78.63 µg/mL) .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of azetidin-2-one derivatives?

- Structure-activity relationship (SAR) : Halogen substituents (e.g., Cl, F) at the para-position enhance anticancer potency by increasing electron-withdrawing effects and target binding. Thiadiazole rings improve antimicrobial activity due to sulfur’s electronegativity, while oxadiazole derivatives show superior antioxidant properties . Modifications to the azetidin-2-one ring’s N-1 and C-3 positions alter steric hindrance, affecting binding to enzymes like topoisomerase-II .

Q. How can researchers address contradictions in biological activity data across derivatives?

- Dose-response analysis : Establish dose-dependent trends to distinguish true activity from assay noise. For example, AZ-5 shows inconsistent inhibition at low concentrations (0.1 μM) but robust activity at 2 μM .

- Statistical validation : Use ANOVA or t-tests to confirm significance between biological replicates.

- Control experiments : Compare with reference standards (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability .

Q. What solvent systems optimize the synthesis of this compound intermediates?

- Methoxy ethanol enhances SN1 reaction rates due to its high polarity and ability to stabilize carbocation intermediates. Acetonitrile, while less polar, minimizes side reactions in temperature-sensitive syntheses. Solvent-free conditions under microwave irradiation are emerging for greener chemistry but require rigorous purity validation .

Q. How do high-resolution crystallographic data resolve ambiguities in azetidin-2-one conformations?

- SHELXD and SHELXE enable experimental phasing for twinned or low-quality crystals, common in flexible azetidin-2-one derivatives. WinGX integrates refinement and visualization, allowing manual adjustment of disorder models and hydrogen-bonding networks .

Q. What mechanistic insights explain the antioxidant superiority of certain derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.